4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Thiazole Formation: The thiazole ring is formed by reacting the appropriate amine with a thiourea derivative under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the thiazole derivative and the chloronitrobenzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide: Unique due to its specific substitution pattern and thiazole ring.
4-chloro-3-nitrobenzamide: Lacks the thiazole ring, resulting in different reactivity and applications.
3-nitro-N-(1,3-thiazol-2-yl)benzamide: Similar but without the chloro group, affecting its chemical properties.
Uniqueness
This compound stands out due to the combination of the chloro, nitro, and thiazole groups, which confer unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H6ClN3O3S |
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Molecular Weight |
283.69 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-2-1-6(5-8(7)14(16)17)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15) |
InChI Key |
WGONSXNFGGQFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)[N+](=O)[O-])Cl |
solubility |
6.9 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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